molecular formula C21H21N5O3S3 B10930215 2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide

2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide

Cat. No.: B10930215
M. Wt: 487.6 g/mol
InChI Key: IOVQDFAVSZFKSF-UHFFFAOYSA-N
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Description

2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide is a complex organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. Key steps may include:

  • Formation of the thienopyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Coupling of the acetamide moiety using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of high-throughput screening to identify optimal reaction conditions.
  • Implementation of continuous flow chemistry for scalable production.
  • Purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution at reactive sites.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Use of nucleophiles or electrophiles under appropriate conditions (e.g., base or acid catalysis).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in key biological processes.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidines: Compounds with similar core structures but different substituents.

    Cyclopentathienopyrimidines: Compounds with similar fused ring systems.

Uniqueness

2-[(3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidin-2-YL)sulfanyl]-N~1~-[2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-D]pyrimidin-3(5H)-YL]acetamide is unique due to its specific combination of functional groups and fused ring systems, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C21H21N5O3S3

Molecular Weight

487.6 g/mol

IUPAC Name

2-(3-ethyl-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(10-methyl-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-11-yl)acetamide

InChI

InChI=1S/C21H21N5O3S3/c1-4-25-19(28)13-8-10(2)31-17(13)23-21(25)30-9-15(27)24-26-11(3)22-18-16(20(26)29)12-6-5-7-14(12)32-18/h8H,4-7,9H2,1-3H3,(H,24,27)

InChI Key

IOVQDFAVSZFKSF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NN3C(=NC4=C(C3=O)C5=C(S4)CCC5)C)SC(=C2)C

Origin of Product

United States

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